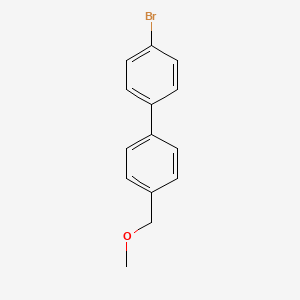

4-Bromo-4'-methoxymethylbiphenyl

Description

Overview of Halogenated and Alkoxy-Substituted Biphenyls in Academic Research

The introduction of halogen and alkoxy substituents onto the biphenyl (B1667301) framework significantly modulates its physicochemical properties and reactivity. Halogenated biphenyls, for instance, are important intermediates in cross-coupling reactions and have been studied for their electronic effects and potential as enzyme inhibitors. nih.gov The nature of the halogen atom (fluorine, chlorine, bromine, iodine) can influence the compound's lipophilicity, metabolic pathways, and binding interactions. nih.gov

Alkoxy-substituted biphenyls are also of great interest. The methoxy (B1213986) group, a common alkoxy substituent, can act as a hydrogen bond acceptor and influence the electronic nature of the aromatic rings. Research into compounds like 4-Bromo-4'-methoxybiphenyl (B1277834), a structurally related compound, indicates their use as intermediates in the synthesis of more complex molecules. cymitquimica.comnih.gov The combination of a halogen and an alkoxy group on the biphenyl scaffold creates a versatile platform for further chemical modifications.

Structural and Synthetic Context of 4-Bromo-4'-methoxymethylbiphenyl within Biphenyl Chemistry

For instance, one possible synthetic route could involve the coupling of (4-bromophenyl)boronic acid with 1-(chloromethyl)-4-methoxybenzene or a similar precursor. The precise reaction conditions, including the choice of catalyst, base, and solvent, would need to be optimized to achieve a good yield of the target compound.

Without experimental data, any discussion on the specific structural features of this compound, such as its crystal structure, dihedral angles between the phenyl rings, and the conformational preferences of the methoxymethyl group, remains speculative.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[4-(methoxymethyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-16-10-11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKDQUGCTMZCMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 4 Bromo 4 Methoxymethylbiphenyl

Reactivity of the Bromo Substituent

The bromine atom on the biphenyl (B1667301) ring is a versatile functional group, primarily serving as a leaving group in nucleophilic substitution reactions and as a reactive handle in various cross-coupling reactions.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution (SNA) on non-activated aryl halides like 4-Bromo-4'-methoxymethylbiphenyl is generally challenging, requiring harsh reaction conditions, the bromo group can be displaced by strong nucleophiles under specific catalytic systems. For instance, "Ullmann-type" reactions, which involve copper-catalyzed nucleophilic aromatic substitution, can be employed to form new carbon-heteroatom bonds. gre.ac.ukorganic-chemistry.org These reactions typically require high temperatures.

A more common approach to functionalize the bromo-substituted ring is through the formation of an organometallic intermediate, such as a Grignard reagent or an organolithium species, which then reacts with an electrophile. The formation of a Grignard reagent from an aryl bromide and magnesium metal is a well-established method. mnstate.eduwisc.edulibretexts.orgalfredstate.eduyoutube.com This intermediate can then react with a variety of electrophiles to introduce new functional groups. Similarly, lithium-halogen exchange, often using an organolithium reagent like n-butyllithium, can generate a highly reactive aryllithium species that readily reacts with electrophiles.

Participation in Cross-Coupling Reactions

The bromo substituent makes this compound an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.com This method is widely used for the synthesis of unsymmetrical biaryls and is tolerant of a wide range of functional groups. mdpi.com The general conditions for Suzuki-Miyaura coupling of aryl bromides are well-documented. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Reference |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, or Water | 4-Aryl-4'-methoxymethylbiphenyl | tcichemicals.commdpi.com |

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for the vinylation of aryl halides.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Reference |

| This compound | Alkene | Pd(OAc)₂ or PdCl₂ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 4-(Alkenyl)-4'-methoxymethylbiphenyl | wikipedia.orgorganic-chemistry.org |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgjk-sci.comorganic-chemistry.orgnih.govresearchgate.net It is a highly efficient method for the synthesis of arylalkynes.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product | Reference |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | CuI | Et₃N or Piperidine | Toluene or THF | 4-(Alkynyl)-4'-methoxymethylbiphenyl | organic-chemistry.orgjk-sci.comresearchgate.net |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting the aryl bromide with an amine. wikipedia.orgbeilstein-journals.orgnih.govresearchgate.netresearchgate.net This reaction is of great importance for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Reference |

| This compound | Amine | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, BINAP, etc. | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 4-(Amino)-4'-methoxymethylbiphenyl | wikipedia.orgbeilstein-journals.orgnih.gov |

Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules to form a symmetric biaryl. organic-chemistry.orgnsf.gov While typically used for symmetric couplings, variations of this reaction can also be used for the synthesis of unsymmetrical biaryls.

Reactivity of the Methoxymethyl Group

The methoxymethyl group (-CH₂OCH₃) is a key functional handle on the other phenyl ring, offering opportunities for further molecular elaboration through various transformations.

Functional Group Transformations and Manipulations

The ether linkage in the methoxymethyl group can be cleaved under acidic conditions to yield the corresponding alcohol, 4'-hydroxymethyl-4-bromobiphenyl. This transformation is a standard method for deprotecting methoxymethyl ethers. The resulting primary alcohol can then be further oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For instance, the oxidation of the closely related 4-bromo-4'-chlorobiphenyl has been studied, indicating the potential for such transformations. cdu.edu.auresearchgate.netresearchgate.net

Electrophilic Substitution Reactions on the Biphenyl Core

The biphenyl system itself can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. The bromo group is a deactivating, ortho-, para-directing group, while the methoxymethyl group is a weakly activating, ortho-, para-directing group.

In the case of this compound, electrophilic attack is expected to occur on the phenyl ring bearing the methoxymethyl group, as it is the more activated ring. The substitution will preferentially occur at the positions ortho to the methoxymethyl group (positions 3' and 5'). For example, in the nitration of 4-bromobiphenyl, the attack occurs on the unsubstituted ring at the ortho and para positions. vaia.com

Further Functionalization and Chemical Modifications

The presence of two distinct reactive sites, the bromo group and the methoxymethyl group, allows for a wide range of further functionalization and chemical modifications of this compound. Sequential or orthogonal reactions can be employed to introduce a variety of functional groups, leading to the synthesis of complex and diverse molecular structures. For example, a Suzuki-Miyaura coupling could be performed on the bromo group, followed by cleavage of the methoxymethyl ether and subsequent oxidation to an aldehyde. This aldehyde could then undergo further reactions such as Wittig olefination or reductive amination, demonstrating the potential for creating highly functionalized biphenyl derivatives. The synthesis of various substituted biaryls via Suzuki-Miyaura coupling of bromomethylphenylboronic acid pinacol (B44631) esters highlights the versatility of such building blocks. gre.ac.uk

Introduction of Additional Functional Groups

The bromine atom on the biphenyl ring is the primary site for the introduction of new functional groups. Aryl bromides are versatile precursors in a variety of powerful cross-coupling reactions. It is highly probable that this compound could undergo these transformations to yield a diverse array of derivatives.

Key anticipated reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would couple the aryl bromide with a boronic acid or ester. This is a common method for forming new carbon-carbon bonds. For instance, reacting this compound with an arylboronic acid could generate more complex bi- or terphenyl structures.

Heck Reaction: In a Heck reaction, the aryl bromide would be coupled with an alkene in the presence of a palladium catalyst. This would append a vinyl group or a substituted vinyl group to the biphenyl core.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond by reacting the aryl bromide with a primary or secondary amine. This would introduce valuable amino functionalities.

Sonogashira Coupling: The coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper, would introduce an alkynyl substituent.

Grignard and Lithiation Reactions: The bromine atom could be exchanged with magnesium to form a Grignard reagent or with an organolithium reagent. These organometallic intermediates could then react with a wide range of electrophiles to introduce various functional groups such as alkyl, carbonyl, or hydroxyl groups.

The methoxymethyl group (–CH₂OCH₃) is generally stable under the conditions of many of these cross-coupling reactions. However, strongly acidic or certain Lewis acidic conditions could potentially lead to its cleavage.

Polymerization and Network Formation via Derivatization

The bifunctional nature of this compound, possessing a reactive bromo group and a biphenyl backbone, suggests its potential as a monomer for polymerization.

Derivatization of the bromo- group would be a key strategy to enable polymerization. For example:

Conversion to a Boronic Ester: Transformation of the bromo group into a boronic ester would create a monomer suitable for Suzuki polymerization with a dihaloaryl comonomer. This would lead to the formation of polyphenylenes, a class of polymers known for their thermal stability and potential in optoelectronic applications.

Conversion to an Alkenyl or Alkynyl Group: Derivatization to an olefin via a Heck reaction or to an alkyne via a Sonogashira coupling could produce monomers for addition polymerization or other types of polymerizations like acyclic diene metathesis (ADMET) polymerization.

The biphenyl unit itself contributes to the rigidity and thermal stability of the resulting polymer chains. The methoxymethyl substituent could influence the solubility and processing characteristics of the final polymer. Furthermore, the ether linkage in the methoxymethyl group might offer a site for post-polymerization modification, although this is less common.

While these reactions are theoretically sound, it must be reiterated that no specific examples of these derivatizations or polymerizations for this compound have been documented in the reviewed scientific literature. The following table provides a hypothetical overview of potential derivatization reactions.

| Reaction Type | Potential Reactant | Potential Product Structure | Anticipated Functional Group Introduced |

| Suzuki-Miyaura Coupling | Phenylboronic acid | 4-Phenyl-4'-methoxymethylbiphenyl | Phenyl |

| Heck Reaction | Styrene | 4-(2-Phenylethenyl)-4'-methoxymethylbiphenyl | Styrenyl |

| Buchwald-Hartwig Amination | Diethylamine | N,N-Diethyl-4'-(methoxymethyl)-[1,1'-biphenyl]-4-amine | Diethylamino |

| Sonogashira Coupling | Phenylacetylene | 4-(Phenylethynyl)-4'-methoxymethylbiphenyl | Phenylethynyl |

| Grignard Formation & Reaction | 1. Mg, 2. Acetone | 2-(4'-(Methoxymethyl)-[1,1'-biphenyl]-4-yl)propan-2-ol | 2-Hydroxypropyl |

Advanced Applications and Research Domains Involving 4 Bromo 4 Methoxymethylbiphenyl

Materials Science Applications

The distinct functionalities of 4-Bromo-4'-methoxymethylbiphenyl make it a valuable component in the development of advanced materials. The bromo-substituent provides a reactive site for various cross-coupling reactions, while the methoxymethyl group can influence the solubility, morphology, and intermolecular interactions of the resulting materials.

Building Blocks for Advanced Polymeric Systems

The bifunctional nature of this compound allows it to serve as a monomer or a key intermediate in the synthesis of advanced polymeric systems. The bromine atom can be readily converted into a more reactive functional group, such as a boronic acid or an organometallic species, which can then participate in polymerization reactions. For instance, through reactions like Suzuki or Heck cross-coupling, this compound can be incorporated into the main chain or as a side chain of polymers. arkat-usa.orgnih.govrwth-aachen.de This incorporation can impart specific properties to the resulting polymers, such as thermal stability, and can be a route to creating well-defined polymeric architectures. klinger-lab.de The synthesis of polyphenylenes, for example, has been achieved through the polymerization of related brominated aromatic compounds. dtic.mil

Precursors for Liquid Crystalline Materials Development

Biphenyl (B1667301) derivatives are fundamental structural motifs in many liquid crystalline materials. The rigid nature of the biphenyl core in this compound contributes to the formation of mesophases, which are characteristic of liquid crystals. nih.gov The presence of the methoxymethyl group can influence the phase transition temperatures and the type of liquid crystalline phase observed. researchgate.net By modifying the bromo-group through various chemical reactions, it is possible to synthesize a wide array of new liquid crystalline compounds with specific properties for applications in displays and sensors. researchgate.net For example, related bromo-biphenyl compounds are used as intermediates in the synthesis of liquid crystal monomers. google.com

Components in Organic Electronic Devices (e.g., Organic Light-Emitting Diodes)

The biphenyl unit is a common component in organic semiconductors used in electronic devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net The delocalized π-electron system of the biphenyl core in this compound facilitates charge transport, a crucial property for these applications. The bromo- and methoxymethyl groups can be used to tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to optimize device performance. While direct applications of this specific compound may not be widely reported, its structural analogues are integral to the development of new materials for organic electronics.

Development of Porous Organic Polymers (e.g., Hyper-Cross-Linked Polymers)

The reactivity of the bromo-group in this compound makes it a suitable building block for the synthesis of porous organic polymers (POPs). Through cross-coupling reactions with multifunctional monomers, highly cross-linked, three-dimensional networks with permanent porosity can be constructed. These materials have potential applications in gas storage and separation. For example, porous organic polymers derived from tetrahedral silicon-centered monomers and brominated biphenyl units have been synthesized for carbon dioxide sorption. nih.gov

Functional Materials with Specific Photophysical Properties (e.g., Room-Temperature Phosphorescence)

The introduction of a bromine atom, a heavy atom, into the biphenyl structure can enhance spin-orbit coupling. This effect can facilitate intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to room-temperature phosphorescence (RTP). rhhz.net While the methoxymethyl group itself does not directly contribute to phosphorescence, its influence on the molecular packing and environment in the solid state can significantly affect the photophysical properties. researchgate.net Research on related brominated aromatic compounds has shown that they can be used to create materials with observable RTP, which have applications in sensing, imaging, and lighting. rsc.orgresearchgate.netrsc.org

Role in Complex Molecule Synthesis

Beyond materials science, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. The bromo-substituent is a versatile handle for introducing a wide variety of functional groups through well-established chemical transformations.

The primary application of the bromo-group in this context is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.gov These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of intricate molecular architectures. For example, the Suzuki coupling of a bromo-biphenyl derivative with a boronic acid is a common strategy for synthesizing more complex biaryl compounds. nih.govmdpi.com These reactions are fundamental in medicinal chemistry and drug discovery, as well as in the synthesis of natural products and other functional organic molecules. chemrxiv.org

Intermediate in the Synthesis of Diverse Chemical Scaffolds

Following a comprehensive review of scientific literature and chemical databases, there is currently no specific information available detailing the use of this compound as an intermediate in the synthesis of diverse chemical scaffolds.

The reactivity of related compounds, such as 4-bromo-4'-methoxybiphenyl (B1277834) and 4-bromobiphenyl, is well-documented in the context of Suzuki and Sonogashira coupling reactions. nih.govorgsyn.org These reactions typically involve the palladium-catalyzed coupling of the aryl bromide with a boronic acid or a terminal alkyne to form a new carbon-carbon bond at the position of the bromine atom. However, without experimental data for this compound, any discussion of its specific reactivity or the chemical scaffolds it might produce would be speculative.

A product listing for a related derivative, 4'-(Methoxymethyl)-[1,1'-biphenyl]-2-carbonitrile, suggests the existence of the 4'-methoxymethylbiphenyl scaffold, but provides no information on its synthesis or subsequent chemical transformations. pharmaffiliates.com

Due to the lack of available research findings, no data tables on the synthetic applications of this compound can be provided at this time.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 4-Bromo-4'-methoxybiphenyl (B1277834). Both ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of each atom, allowing for precise structural assignment.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Bromo-4'-methoxybiphenyl, the spectrum is characterized by distinct signals corresponding to the aromatic protons on the two phenyl rings and the protons of the methoxy (B1213986) group. The protons on the methoxy-substituted ring typically appear in a different region from those on the bromo-substituted ring due to the differing electronic effects of the substituents.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their hybridization state. The spectrum for 4-Bromo-4'-methoxybiphenyl will show distinct signals for the carbon atoms of the two aromatic rings and the methoxy group. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached bromine and oxygen atoms. nih.gov

Table 1: ¹H NMR Spectroscopic Data for 4-Bromo-4'-methoxybiphenyl

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Protons on the bromo-substituted ring |

| Data not available | Data not available | Data not available | Protons on the methoxy-substituted ring |

| Data not available | Data not available | Data not available | Methoxy group protons (-OCH₃) |

Table 2: ¹³C NMR Spectroscopic Data for 4-Bromo-4'-methoxybiphenyl

| Chemical Shift (ppm) | Assignment |

| Data not available | Carbons of the bromo-substituted ring |

| Data not available | Carbons of the methoxy-substituted ring |

| Data not available | Methoxy group carbon (-OCH₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 4-Bromo-4'-methoxybiphenyl, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method employed.

The mass spectrum of 4-Bromo-4'-methoxybiphenyl will exhibit a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. Due to the presence of the bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensities. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. nih.gov The fragmentation pattern provides further structural confirmation, with characteristic fragments arising from the cleavage of the biphenyl (B1667301) bond and the loss of the methoxy group.

Table 3: Key Mass Spectrometry Data for 4-Bromo-4'-methoxybiphenyl

| m/z Value | Interpretation |

| 262/264 | Molecular ion peaks ([M]⁺ and [M+2]⁺) |

| 183 | Fragment corresponding to the loss of the bromine atom |

| 139 | Fragment corresponding to the biphenyl cation |

| Data not available | Fragment corresponding to the loss of the methoxy group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule. The IR spectrum of 4-Bromo-4'-methoxybiphenyl, often obtained using an Attenuated Total Reflectance (ATR) accessory, and its Raman spectrum provide a characteristic fingerprint of the compound.

Key absorptions in the IR spectrum include the C-H stretching vibrations of the aromatic rings and the methoxy group, the C-O stretching of the ether linkage, and the C-Br stretching vibration. The aromatic C=C stretching vibrations will also be prominent. Raman spectroscopy, being particularly sensitive to non-polar bonds, will also show characteristic bands for the aromatic ring system. nih.gov

Table 4: Characteristic IR and Raman Peaks for 4-Bromo-4'-methoxybiphenyl

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| ~3000-3100 | Aromatic C-H Stretch | IR, Raman |

| ~2850-2950 | Aliphatic C-H Stretch (in -OCH₃) | IR, Raman |

| ~1600, ~1480 | Aromatic C=C Stretch | IR, Raman |

| ~1250 | Asymmetric C-O-C Stretch (ether) | IR |

| ~1030 | Symmetric C-O-C Stretch (ether) | IR |

| ~500-600 | C-Br Stretch | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

While NMR, MS, and IR/Raman spectroscopy provide a wealth of information about the connectivity and functional groups of a molecule, X-ray crystallography offers the most definitive and unambiguous determination of its three-dimensional structure in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.

Table 5: Expected Crystallographic Parameters for 4-Bromo-4'-methoxybiphenyl (Hypothetical)

| Parameter | Expected Value/Information |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c) | Data not available |

| Unit Cell Angles (α, β, γ) | Data not available |

| Dihedral Angle (between rings) | Expected to be non-zero, indicating a twisted conformation. |

| C-Br Bond Length | ~1.90 Å |

| C-O Bond Length | ~1.36 Å (aromatic ether) |

| Intermolecular Interactions | π-π stacking, halogen bonding may be present. |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of medium-sized organic molecules like substituted biphenyls. DFT methods are employed to solve the Schrödinger equation, providing detailed information about molecular geometry and electronic properties.

The defining structural feature of biphenyl (B1667301) compounds is the torsional (or dihedral) angle between the planes of the two phenyl rings. This angle is a result of the interplay between two opposing factors: π-conjugation, which favors a planar structure to maximize orbital overlap, and steric hindrance between the ortho-hydrogens (and any ortho-substituents), which favors a twisted, non-planar conformation.

Table 1: Predicted Geometrical Parameters for a Twisted Biphenyl Analogue Note: This table presents typical values for a substituted biphenyl based on DFT calculations, as specific data for 4-Bromo-4'-methoxymethylbiphenyl is not available.

| Parameter | Predicted Value |

|---|---|

| C-C Inter-ring Bond Length | ~1.48 Å |

| Phenyl Ring C-C Bond Length | ~1.40 Å |

| C-Br Bond Length | ~1.91 Å |

| C-O Bond Length | ~1.37 Å |

| Inter-ring Dihedral Angle | ~40° |

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

In this compound, the electron-donating methoxymethyl group is expected to raise the energy of the HOMO and localize it primarily on the methoxymethyl-substituted phenyl ring. The electron-withdrawing bromine atom will lower the energy of the LUMO, with its density likely distributed across the bromo-substituted ring. DFT calculations are essential for visualizing the spatial distribution of these orbitals and quantifying their energy levels. Studies on similar brominated aromatic compounds show that such substitutions significantly influence the FMOs. nih.govrsc.orgresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Analogue Note: These values are illustrative and based on typical DFT results for similar aromatic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (E_HOMO) | -6.85 |

| LUMO Energy (E_LUMO) | -1.45 |

| HOMO-LUMO Gap (ΔE) | 5.40 |

Chemical Reactivity Descriptors and Reaction Pathway Modeling

From the HOMO and LUMO energies obtained through DFT, several chemical reactivity descriptors can be calculated. These indices provide a quantitative measure of the molecule's reactivity and help in understanding its behavior in chemical reactions.

Global reactivity descriptors are derived from the FMO energies. Within the framework of Koopmans' theorem, the ionization energy (IE) can be approximated as the negative of the HOMO energy (IE ≈ -E_HOMO), and the electron affinity (EA) as the negative of the LUMO energy (EA ≈ -E_LUMO).

From these values, other important descriptors are calculated:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (IE - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(IE + EA) / 2.

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These descriptors are invaluable for comparing the reactivity of different molecules. researchgate.net

Table 3: Calculated Reactivity Descriptors for this compound Analogue Note: Calculated from the illustrative energy values in Table 2.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Ionization Energy (IE) | -E_HOMO | 6.85 |

| Electron Affinity (EA) | -E_LUMO | 1.45 |

| Chemical Hardness (η) | (IE - EA) / 2 | 2.70 |

| Chemical Potential (μ) | -(IE + EA) / 2 | -4.15 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.19 |

The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, condensed-to-atom Fukui functions are calculated to pinpoint reactive sites:

f+: For nucleophilic attack (measures reactivity upon gaining an electron).

f-: For electrophilic attack (measures reactivity upon losing an electron).

f⁰: For radical attack.

For this compound, one would predict that the carbon atoms on the electron-rich methoxymethyl-substituted ring would have high f- values, making them susceptible to electrophilic attack. Conversely, the carbon atom attached to the bromine would likely have a high f+ value, marking it as a probable site for nucleophilic attack.

The majority of chemical reactions are conducted in a solvent, which can significantly influence molecular properties and reactivity. Computational models can account for these effects using various solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used. rsc.orgaip.orgosti.gov In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

The presence of a solvent, particularly a polar one, can alter the calculated properties of this compound. A polar solvent is expected to:

Stabilize any charge separation within the molecule, potentially affecting the preferred conformation.

Influence the HOMO and LUMO energy levels. Typically, polar solvents stabilize both orbitals, but the effect can be differential, often leading to a slight reduction in the HOMO-LUMO gap.

Change the values of the reactivity descriptors. For instance, a decrease in the HOMO-LUMO gap would result in a lower chemical hardness, indicating increased reactivity in the solvent compared to the gas phase. mdpi.com

Table 4: Comparison of Predicted HOMO-LUMO Gap in Gas Phase vs. Polar Solvent Note: This table illustrates the general trend of solvation effects on electronic properties.

| Phase | Predicted HOMO-LUMO Gap (ΔE) |

|---|---|

| Gas Phase | 5.40 eV |

| Water (Polar Solvent) | 5.31 eV |

Theoretical Assessment of Non-Linear Optical (NLO) Properties

The theoretical assessment of the non-linear optical (NLO) properties of a molecule like this compound is crucial for understanding its potential in optoelectronic applications. These properties are governed by the molecule's response to an applied electric field, which can be elucidated through computational quantum mechanical methods.

Computational Studies of Dipole Moment, Polarizability, and Hyperpolarizability

Polarizability (α) describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. Hyperpolarizability (β), a third-rank tensor, quantifies the non-linear response of the molecule to the electric field and is of paramount importance for second-harmonic generation (SHG) and other NLO applications. The magnitude of hyperpolarizability is particularly sensitive to the presence of electron-donating and electron-withdrawing groups connected through a π-conjugated system, a feature present in the biphenyl backbone of the target molecule.

For a comprehensive analysis, these parameters are often calculated using different DFT functionals, such as B3LYP, CAM-B3LYP, or LC-BLYP, in conjunction with various basis sets to ensure the reliability of the results. The calculated values would typically be presented in a data table for clarity and comparison.

Table 1: Hypothetical Computational Data for NLO Properties of this compound

| Computational Method | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| DFT/B3LYP/6-311++G(d,p) | Data not available | Data not available | Data not available |

| DFT/CAM-B3LYP/6-311++G(d,p) | Data not available | Data not available | Data not available |

Note: The table above is for illustrative purposes only. Specific computational data for this compound is not available in the public domain based on the conducted literature search.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules, including conformational changes over time. For this compound, MD simulations would provide valuable insights into the rotational dynamics around the single bond connecting the two phenyl rings.

The conformation of biphenyl and its derivatives is primarily defined by the dihedral angle between the two aromatic rings. This angle is a result of the balance between two opposing effects: the steric hindrance between the ortho-substituents, which favors a twisted conformation, and the π-conjugation between the rings, which favors a planar arrangement. In this compound, the bromine atom at the 4-position and the methoxymethyl group at the 4'-position are not in ortho positions and thus would have a less direct, but still influential, electronic effect on the conformational preference.

A typical MD simulation would involve placing the molecule in a simulated environment (e.g., in a solvent box or in a vacuum) and solving Newton's equations of motion for all atoms over a certain period. The resulting trajectory would provide information on the accessible conformations, the energy barriers between them, and the preferred dihedral angles.

Despite the utility of this method, specific molecular dynamics simulation studies focused on the conformational analysis of this compound have not been identified in the surveyed scientific literature.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 4-Bromo-4'-methoxymethylbiphenyl should prioritize efficiency, sustainability, and cost-effectiveness. Traditional methods for creating biphenyl (B1667301) structures often rely on cross-coupling reactions, which can be effective but may also involve harsh conditions or expensive catalysts. Future research should aim to develop greener synthetic pathways.

One promising avenue is the exploration of catalyst systems that are both highly active and environmentally benign. For instance, drawing inspiration from the synthesis of related compounds like 4-bromo-4'-propylbiphenyl (B126337), research could focus on utilizing earth-abundant metal catalysts or even metal-free catalytic systems. google.com The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, would also significantly improve efficiency by reducing waste and saving time.

Furthermore, a detailed investigation into the reaction kinetics and mechanisms will be crucial for optimizing reaction conditions. This could involve studying the impact of different solvents, bases, and temperatures on the yield and purity of this compound. The ultimate goal is to establish a synthetic route that is not only high-yielding but also scalable for potential industrial applications.

Exploration of Novel Material Applications and Functionalization Strategies

The unique combination of a bromo-functional group and a methoxymethyl ether in this compound opens up a wide array of possibilities for its use in materials science. The bromine atom can serve as a handle for further chemical modifications, allowing for the creation of more complex molecules and polymers.

Future research should explore the potential of this compound as a building block for liquid crystals, a field where similar biphenyl derivatives have shown significant promise. google.com The rigid biphenyl core combined with the flexible methoxymethyl group could lead to materials with unique phase behavior and electro-optical properties.

Moreover, the bromine atom can be readily converted into other functional groups, such as cyano or boronic acid derivatives, which are valuable in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials. Investigating these functionalization strategies will be key to unlocking the full potential of this compound in advanced material applications.

Enhanced Understanding of Structure-Reactivity Relationships through Advanced Characterization

A deep understanding of the relationship between the molecular structure of this compound and its chemical reactivity is fundamental for its rational application. Future research should employ a suite of advanced analytical techniques to fully characterize this compound.

High-resolution nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography will be essential for determining the precise three-dimensional structure of the molecule, including bond lengths, bond angles, and torsional angles. This information is critical for understanding how the molecule will interact with other molecules and how it will behave in different chemical environments.

Furthermore, techniques such as Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry will provide valuable information about the vibrational modes and fragmentation patterns of the molecule, respectively. By combining the data from these techniques, researchers can build a comprehensive picture of the structure and reactivity of this compound.

Integration with Emerging Computational and Data Science Methodologies

In addition to experimental studies, computational and data science approaches can play a vital role in accelerating the research and development of this compound. Density functional theory (DFT) calculations, for example, can be used to predict the electronic properties, reactivity, and spectroscopic signatures of the molecule.

These computational models can help to guide experimental work by identifying the most promising synthetic routes and potential applications. For instance, DFT calculations could be used to screen a range of potential catalysts for the synthesis of this compound, saving valuable time and resources in the laboratory.

Moreover, as more data on this compound and related compounds becomes available, machine learning algorithms could be employed to identify structure-property relationships and to predict the properties of new, yet-to-be-synthesized derivatives. This data-driven approach has the potential to revolutionize the discovery and design of new materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-4'-methoxymethylbiphenyl?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple brominated aryl halides with methoxymethyl-substituted boronic acids. For example, analogous biphenyl derivatives (e.g., 4-Bromo-4'-iodobiphenyl) are synthesized using aryl bromide precursors under inert conditions . Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for high yields.

- Solvent optimization : Toluene or THF with aqueous Na₂CO₃ as a base.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Q. How is this compound characterized structurally?

- Methodological Answer : Characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxymethyl protons at δ 3.3–3.5 ppm and bromine-induced deshielding effects) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 293.04).

- Elemental analysis : Matching calculated and observed C, H, Br, and O percentages.

Q. What are the key solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : Highly soluble in dichloromethane, THF, and DMSO; limited solubility in water.

- Stability : Store at –20°C under argon to prevent degradation. Thermal stability assessments (TGA/DSC) for related brominated biphenyls suggest decomposition >200°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in Suzuki-Miyaura couplings for this compound?

- Methodological Answer :

- Catalyst loading : Reduce Pd catalyst to 0.5–1 mol% to minimize costs while maintaining efficiency.

- Temperature control : 80–100°C in toluene improves coupling kinetics without side reactions .

- Base selection : K₂CO₃ or Cs₂CO₃ enhances transmetallation efficiency.

- Contradiction resolution : Low yields may arise from residual moisture; use molecular sieves or anhydrous solvents .

Q. What strategies address discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Impurity identification : Compare experimental NMR with computational predictions (e.g., DFT-based chemical shift modeling).

- Isomer differentiation : Use NOESY or COSY NMR to distinguish between regioisomers (e.g., para vs. ortho substitution) .

- X-ray crystallography : Resolve ambiguous structures via single-crystal analysis, as done for analogs like 4-Bromo-4'-hydroxybiphenyl .

Q. How does the methoxymethyl group influence biological activity in drug discovery applications?

- Methodological Answer :

- Lipophilicity enhancement : Methoxymethyl increases logP, improving membrane permeability (measured via octanol-water partition assays).

- Anti-senescence assays : In endothelial cell models, structural analogs (e.g., 4-methoxychalcone derivatives) show reduced senescence markers (SA-β-galactosidase) at 10–50 µM .

- SAR studies : Modify substituents (e.g., replacing methoxymethyl with ethoxymethyl) to assess activity trends .

Q. What advanced applications exist for this compound in materials science?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.